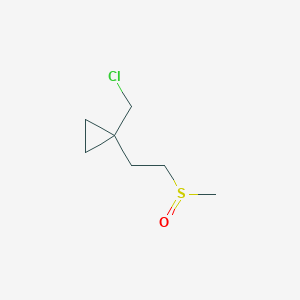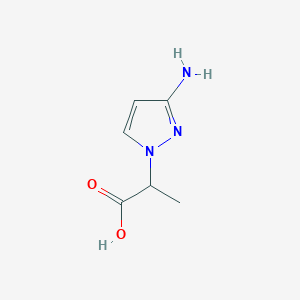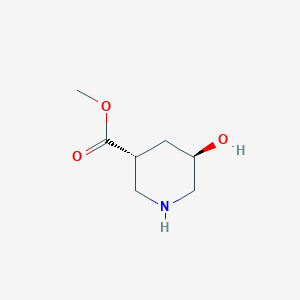
(6-Ethyl-3-methylpyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethyl-3-methylpyrazin-2-yl)methanol is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, specifically, features a pyrazine ring substituted with ethyl and methyl groups, along with a methanol group attached to the second carbon of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethyl-3-methylpyrazin-2-yl)methanol typically involves the reaction of 6-ethyl-3-methylpyrazine with formaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethyl-3-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(6-Ethyl-3-methylpyrazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (6-Ethyl-3-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyrazine: A simpler pyrazine derivative with similar aromatic properties.
2-Ethylpyrazine: Another pyrazine derivative with an ethyl group substitution.
2,3-Dimethylpyrazine: A pyrazine compound with two methyl groups.
Uniqueness
(6-Ethyl-3-methylpyrazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the methanol moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(6-ethyl-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-3-7-4-9-6(2)8(5-11)10-7/h4,11H,3,5H2,1-2H3 |
Clave InChI |
LCRWDSIJABVPAN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C(=N1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


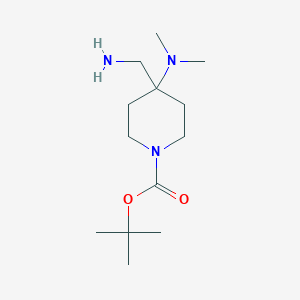
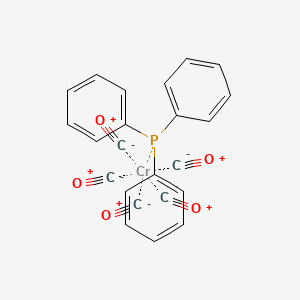
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
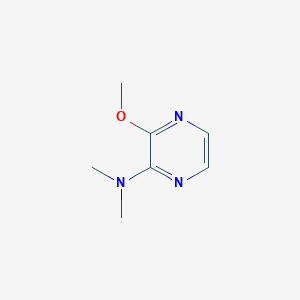

![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)
